molecular formula C14H15F3N2O B1420070 ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177331-19-9

((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine

Cat. No.: B1420070
CAS No.: 1177331-19-9
M. Wt: 284.28 g/mol
InChI Key: ZILBOLIOSMKZFO-UHFFFAOYSA-N
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Description

((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is a synthetic organic compound that features a pyrrole ring substituted with dimethyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties can be exploited to create materials with specific characteristics, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of ((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and trifluoromethoxy-substituted compounds. Examples include:

Uniqueness

((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine is unique due to the combination of its pyrrole ring and trifluoromethoxyphenyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-9-7-11(8-18)10(2)19(9)12-3-5-13(6-4-12)20-14(15,16)17/h3-7H,8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBOLIOSMKZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
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((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
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((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
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((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
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((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
Reactant of Route 6
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine

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